The synthesis of silmitasertib involves several key steps that are typical for the preparation of pyrazolopyrimidine derivatives. The synthetic route generally includes:
The synthesis typically employs established methodologies from the literature, allowing for reproducibility and scalability .
Silmitasertib has a well-defined molecular structure characterized by a pyrazolopyrimidine scaffold. The molecular formula is , with a molecular weight of approximately 295.32 g/mol. The structure includes:
Crystallographic studies have revealed detailed interactions between silmitasertib and casein kinase 2, including hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site of the enzyme .
Silmitasertib primarily acts through competitive inhibition of casein kinase 2, affecting its substrate phosphorylation. The compound's interaction with the enzyme can be described as follows:
Studies have shown that silmitasertib exhibits an IC50 value in the nanomolar range for casein kinase 2, demonstrating its potency .
The mechanism of action of silmitasertib involves:
Silmitasertib has several scientific uses, particularly in cancer research:
The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially leading to new treatment options for cancer patients .
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase with a tetrameric structure, typically comprising two catalytic subunits (α/α’) and two regulatory subunits (β). Unlike most kinases, CK2 does not require secondary messengers for activation, enabling persistent phosphorylation of over 300 substrates involved in cell survival, proliferation, and apoptosis evasion. Its overexpression is a hallmark of diverse cancers—including glioblastoma, hematological malignancies, and cholangiocarcinoma—where it drives oncogenesis through multiple mechanisms [4] [10].
CK2 exerts broad influence across critical signaling networks:
Table 1: CK2-Driven Oncogenic Pathways in Select Cancers
Cancer Type | Key CK2 Substrate | Downstream Effect | Clinical Impact |
---|---|---|---|
Glioblastoma | IκBα | NF-κB activation; JAK/STAT3 induction | Tumor invasion, BBB disruption |
Colorectal Cancer | Akt, mTORC1 | Uncontrolled protein synthesis, cell growth | Anchorage-independent growth |
Hematologic Malignancies | PTEN | PI3K hyperactivation | Chemoresistance in CLL/AML |
Cholangiocarcinoma | PLK1 | G2/M arrest evasion | Poor survival (<1 year median OS) |
Silmitasertib (CX-4945) represents a breakthrough in targeting CK2’s unique "multikinase" influence. As a highly selective ATP-competitive inhibitor (Ki = 0.38 nM for CK2 holoenzyme), it binds the conserved ATP-pocket of CK2α/α’ subunits via hydrophobic interactions with Val66, Ile174, and hydrogen bonding to Lys68 and Asp175 [7] [8]. This binding displaces ATP, suppressing phosphorylation of diverse substrates despite CK2’s lack of a canonical activation loop. Consequently, silmitasertib simultaneously modulates:
Unlike conventional kinase inhibitors, silmitasertib’s efficacy stems from systemic network disruption rather than single-pathway inhibition. For example, in cholangiocarcinoma, it induces PLK1 phosphorylation, destabilizing p53 and liberating Bax to activate mitochondrial apoptosis—a cascade distinct from its primary CK2 blockade [9].
The journey to silmitasertib began with Cylene Pharmaceuticals’ structure-based optimization of benzo[c][2,6]naphthyridine-8-carboxylic acid scaffolds. Early CK2 inhibitors like TBB (tetrabromobenzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) exhibited suboptimal selectivity and pharmacokinetics. Through iterative medicinal chemistry, researchers modified the scaffold to enhance ATP-site complementarity:
This yielded CX-4945 (later named silmitasertib), which demonstrated:
In 2010, silmitasertib became the first CK2 inhibitor to enter clinical trials. The WHO assigned the INN "silmitasertib" in 2011, cementing its identity distinct from earlier tool compounds [2]. Its development marked a transition from broad-spectrum kinase inhibitors to agents targeting "non-oncogene addiction"—where cancers rely on constitutively active kinases like CK2 for survival.
Table 2: Evolution of CK2 Inhibitors Culminating in Silmitasertib
Compound | Chemical Class | CK2 IC50 | Limitations | Silmitasertib Advantages |
---|---|---|---|---|
TBB | Benzotriazole | ~800 nM | Low selectivity; cell impermeability | 1000-fold higher potency; cellular activity |
DMAT | Benzimidazole | ~40 nM | Toxicity in vivo | Favorable preclinical safety profile |
CX-5011 | Naphthyridine derivative | ~5 nM | Poor oral bioavailability | Oral activity; suitable for chronic dosing |
Innovative Therapeutic ApplicationsRecent studies reveal unconventional cell-death mechanisms induced by silmitasertib:
Table 3: Synergistic Combinations of Silmitasertib in Hematologic Cancers
Combination Partner | Cancer Model | Effect on IC50 | Mechanistic Basis |
---|---|---|---|
Ibrutinib | CLL | 3.2-fold reduction | Enhanced suppression of BCR-PI3K signaling |
Fludarabine | CLL | 4.1-fold reduction | PTEN reactivation; Bax/Bcl-xL dissociation |
Gemcitabine/Cisplatin | Cholangiocarcinoma | Clinical trials ongoing | PLK1-mediated p53 degradation |
Future directions include developing CK2α’-selective allosteric inhibitors for neurodegenerative diseases [7] and dual CK2-HDAC hybrids to overcome resistance [3]. Silmitasertib’s capacity to destabilize oncogenic networks continues to position it as a versatile chemical probe and therapeutic candidate.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7